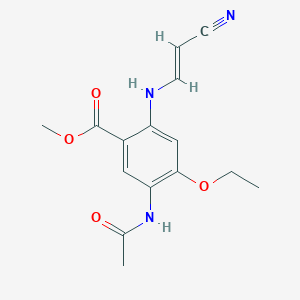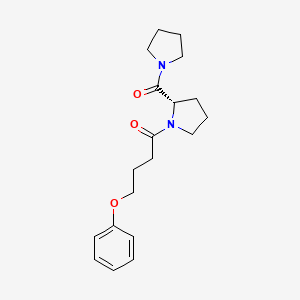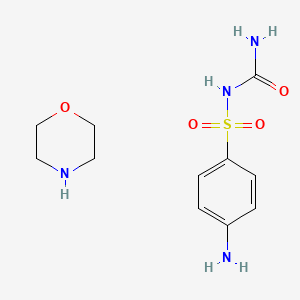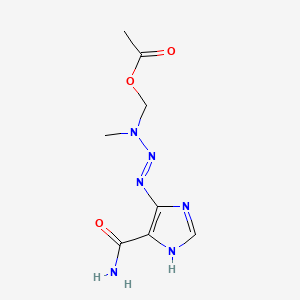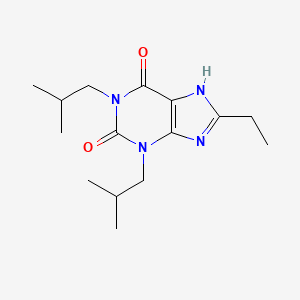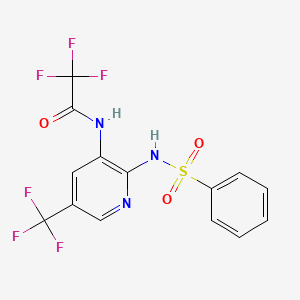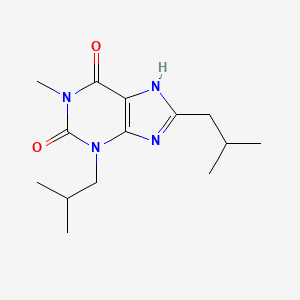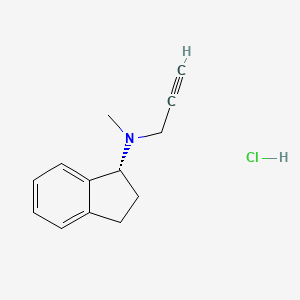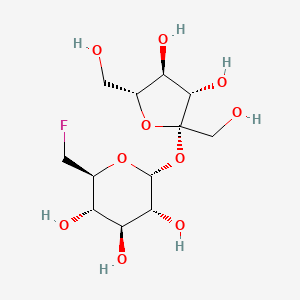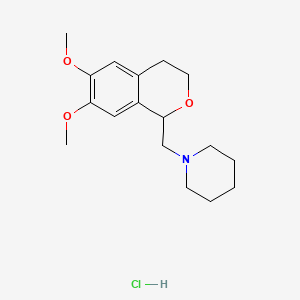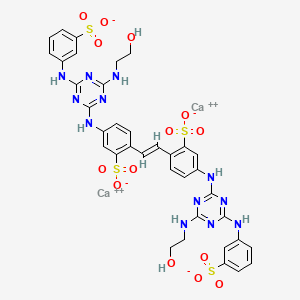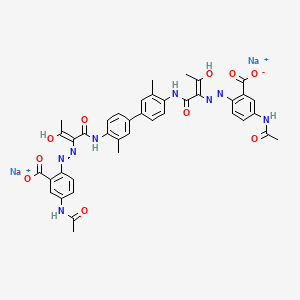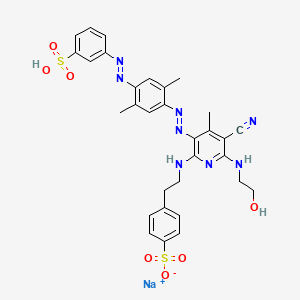
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of various solvents and catalysts to optimize the reaction rates and product formation.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: In biological research, it is used to stain cells and tissues, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The azo groups can interact with proteins and nucleic acids, altering their structure and function. This interaction is often mediated through hydrogen bonding and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo dyes such as methyl orange and Congo red. These compounds share the characteristic azo groups but differ in their specific substituents and overall structure.
Uniqueness
What sets 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt apart is its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly useful in applications where other azo dyes may not be suitable.
Properties
CAS No. |
95027-07-9 |
|---|---|
Molecular Formula |
C31H31N8NaO7S2 |
Molecular Weight |
714.8 g/mol |
IUPAC Name |
sodium;4-[2-[[5-cyano-3-[[2,5-dimethyl-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]-6-(2-hydroxyethylamino)-4-methylpyridin-2-yl]amino]ethyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);/q;+1/p-1 |
InChI Key |
DTMXXOKOUZQXSR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


